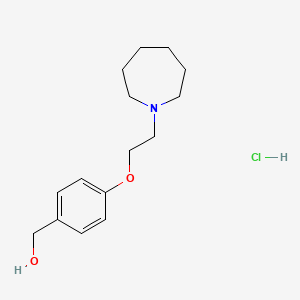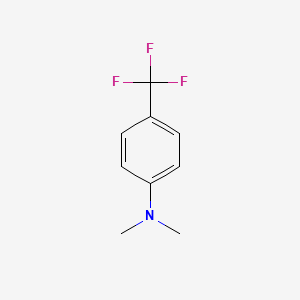
Vicenin-1
Descripción general
Descripción
Vicenin-1 is a C-glycosylflavone that has an inhibitory effect on angiotensin-converting enzyme (ACE) with an IC50 value of 52.50 μM . It is isolated from the aerial parts of Desmodium styracifolium .
Molecular Structure Analysis
The molecular formula of Vicenin-1 is C26H28O14 . The structure of Vicenin-1 was identified using UV, ESIMS, and NMR .Physical And Chemical Properties Analysis
Vicenin-1 has a molecular weight of 564.49 . It appears as an off-white to yellow solid . The density of Vicenin-1 is 1.8±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Vicenin-1 exhibits potent antioxidant properties. As a flavonol glycoside, it scavenges free radicals, reducing oxidative stress and protecting cells from damage. This property makes it valuable in preventing age-related diseases and supporting overall health .
Cancer Prevention and Treatment
Vicenin-1 has demonstrated anticancer potential. Studies indicate that it inhibits tumor growth, induces apoptosis (programmed cell death), and suppresses angiogenesis (formation of new blood vessels) in cancer cells. Its effects have been investigated against various cancers, including breast, lung, and colon cancers .
Cardiovascular Health
Vicenin-1 contributes to cardiovascular well-being by reducing cholesterol levels, improving lipid metabolism, and enhancing endothelial function. It may help prevent atherosclerosis and reduce the risk of heart disease .
Wound Healing
Topical application of Vicenin-1 has been explored for wound healing. It accelerates tissue repair, promotes collagen synthesis, and enhances epithelialization. This property is particularly relevant for diabetic patients with non-healing ulcers .
Neuroprotection
Emerging evidence suggests that Vicenin-1 may protect against neurodegenerative diseases. It modulates oxidative stress, reduces neuroinflammation, and supports neuronal survival. Further research is needed, but its potential in conditions like Alzheimer’s and Parkinson’s disease is promising.
For additional details and specific studies, you can refer to the cited research articles . If you’d like further information on any of these areas, feel free to ask! 😊
Mecanismo De Acción
Target of Action
Vicenin-1, a C-glycosylflavone, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Biochemical Pathways
The inhibition of ACE by Vicenin-1 impacts the RAS pathway, leading to a decrease in angiotensin II levels. This results in vasodilation and a reduction in blood volume, ultimately lowering blood pressure. Additionally, Vicenin-1 has been suggested to have potential anti-inflammatory properties, possibly impacting pathways related to inflammation .
Pharmacokinetics
After oral administration of Vicenin-1, the maximum concentration (Cmax) in the plasma was found to be 7.039 μg/mL, achieved at a time (Tmax) of 2 hours . The compound was found in higher concentrations in the liver and lungs . Approximately 24.2% of the administered dose was excreted via urinary excretion . The first-pass metabolism, poor solubility, and presence of a reducing sugar moiety in vicenin-1 may decrease its bioavailability .
Result of Action
The primary result of Vicenin-1’s action is the inhibition of ACE, leading to a decrease in blood pressure. Its potential anti-inflammatory properties could also contribute to its therapeutic effects . Moreover, Vicenin-1 has been reported to have potent antioxidant and radioprotectant activities .
Action Environment
The action of Vicenin-1 can be influenced by various environmental factors. For instance, the growth environment, harvesting time, and growing years of the plant from which Vicenin-1 is extracted can affect the compound’s concentration and, consequently, its efficacy . Furthermore, the compound’s stability and efficacy can be affected by the conditions under which it is stored .
Safety and Hazards
The safety data sheet for Vicenin-1 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMFOVNOXASTPA-MCIQUCDDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vicenin-1 | |
CAS RN |
35927-38-9 | |
| Record name | Vicenin 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35927-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What is Vicenin-1 and where is it found?
A1: Vicenin-1 is a flavonoid C-glycoside, a type of natural product found in various plant species. It's notably present in plants utilized in traditional medicine, such as Desmodium styracifolium, Trigonella foenum-graecum (fenugreek), and Microcos paniculata. [, , , ]
Q2: What are the known biological activities of Vicenin-1?
A2: Vicenin-1 has demonstrated a range of promising biological activities in preclinical studies, including:
- Platelet aggregation inhibition: This suggests potential for preventing blood clots. []
- Antioxidant effects: Vicenin-1 can neutralize harmful free radicals, potentially protecting cells from damage. [, ]
- Radioprotective properties: Studies indicate it may offer protection against radiation-induced damage. []
- Anti-inflammatory action: Vicenin-1 has shown the ability to reduce inflammation in experimental models. [, ]
- Improvement of blood flow: It has demonstrated potential in improving blood circulation in models of stagnant blood flow. []
Q3: How is Vicenin-1 typically extracted and quantified?
A3: Researchers employ various techniques for Vicenin-1 extraction, including solid-liquid extraction using adsorbents like Tulsion® ADS-400. [] Quantification often relies on High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, for accurate measurement. [, , ] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized for increased sensitivity and selectivity in pharmacokinetic studies. []
Q4: Has the safety of Vicenin-1 been evaluated?
A4: While preclinical studies suggest potential benefits, comprehensive safety data on Vicenin-1 is limited. More research, including long-term studies, is needed to thoroughly assess its safety profile in humans.
Q5: Can you describe the chemical structure of Vicenin-1?
A7: Vicenin-1 is a flavone C-glycoside. While the specific spectroscopic data may vary slightly between sources, its core structure consists of an apigenin backbone (a flavonoid) with a C-linked glucose moiety at the C-6 position and a C-linked xylose moiety at the C-8 position. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



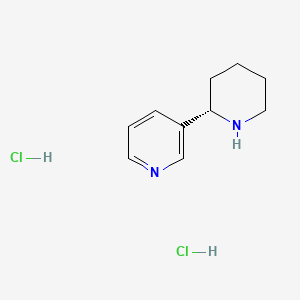

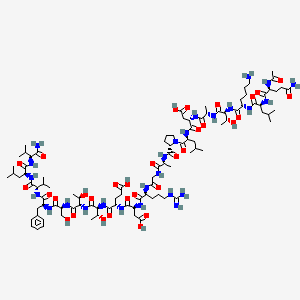
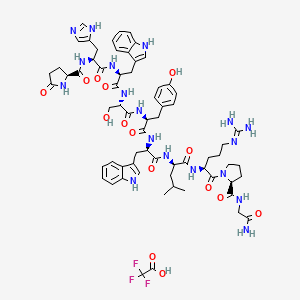
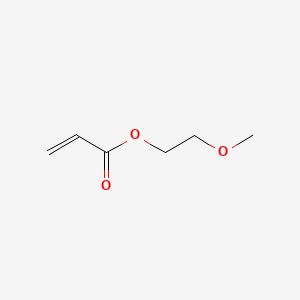
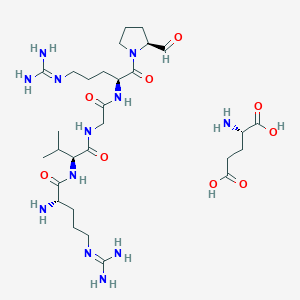


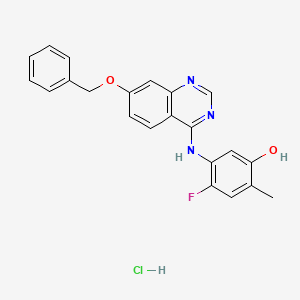
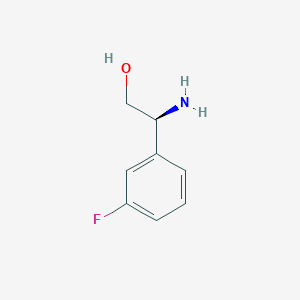

![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)
